Nicaraven

描述

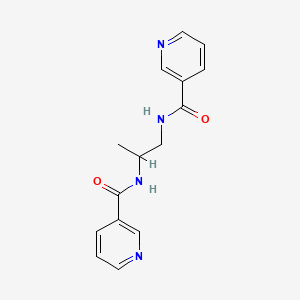

Structure

3D Structure

属性

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicaraven in Radiotherapy: A Dual-Function Modulator of Tumor and Normal Tissue Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nicaraven, a synthetic molecule initially recognized for its potent hydroxyl radical scavenging properties, is emerging as a multifaceted agent in the context of radiotherapy. Evolving research demonstrates a dual mechanism of action: it selectively protects healthy tissues from radiation-induced damage while simultaneously sensitizing tumor cells to the cytotoxic effects of radiation. This guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

This compound's utility in radiotherapy stems from two primary, yet distinct, functionalities:

-

Radioprotection of Normal Tissues: In healthy tissues, this compound primarily functions as a potent antioxidant and anti-inflammatory agent. It mitigates radiation-induced lung injury (RILI) and protects hematopoietic stem/progenitor cells.[1][2][3] This protective effect is attributed to its ability to scavenge hydroxyl radicals and downregulate key inflammatory signaling pathways, namely NF-κB and TGF-β/Smad.[4][5] By suppressing the inflammatory cascade, this compound reduces the recruitment of macrophages and neutrophils to irradiated tissues, thereby limiting secondary tissue damage.[4]

-

Radiosensitization of Tumor Cells: Conversely, in the tumor microenvironment, this compound acts as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[6] This inhibition is particularly effective in cancer cells with homologous recombination (HR) deficiency.[7] By impeding the repair of radiation-induced DNA single-strand breaks, PARP inhibition by this compound leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[7][8] This overwhelming DNA damage triggers apoptosis and enhances the cytotoxic effects of X-ray irradiation, a mechanism known as synthetic lethality.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in radiotherapy.

Table 1: Effects of this compound on Normal Tissues

| Parameter | Model System | Treatment | Result | Reference |

| Inflammatory Cytokines in Lungs | C57BL/6N Mice with Thoracic Irradiation | This compound (20 mg/kg, post-irradiation) | Significant decrease in TGF-β, IL-1β, and SOD2 levels | [9][10] |

| DNA Damage Marker (53BP1) in Lungs | C57BL/6N Mice with Thoracic Irradiation | This compound (post-irradiation) | Slight decrease in 53BP1 expression | [9] |

| Inflammatory Cytokine in Serum | C57BL/6N Mice with Thoracic Irradiation | This compound (post- or pre-irradiation) | Significant decrease in CCL8 levels | [9] |

| Hematopoietic Stem/Progenitor Cells | C57BL/6 Mice with 5 Gy γ-ray exposure | This compound | Increased number and improved colony-forming capacity | [3] |

| DNA Oxidation Marker (8-oxo-2'-deoxyguanosine) in Urine | C57BL/6 Mice with 5 Gy γ-ray exposure | This compound | Significantly lower levels compared to placebo | [3] |

| Inflammatory Cytokines in Plasma | C57BL/6 Mice with 5 Gy γ-ray exposure | This compound | Significant decrease in IL-6 and TNF-α levels | [3] |

Table 2: Effects of this compound on Tumor Cells and Growth

| Parameter | Model System | Treatment | Result | Reference |

| γ-H2AX Foci Formation | Lewis Lung Carcinoma & A549 Human Lung Cancer Cells in Mice | This compound + 10 Gy Irradiation | Significant induction of γ-H2AX foci | [6] |

| Cell Apoptosis in Tumors | Lewis Lung Carcinoma & A549 Human Lung Cancer Cells in Mice | This compound + 10 Gy Irradiation | Significant induction of cell apoptosis | [6] |

| PARP Expression in Tumors | Lewis Lung Carcinoma & A549 Human Lung Cancer Cells in Mice | This compound + Fractionated Radiotherapy | Decreased expression of PARP | [6] |

| Residual DNA DSBs (24h post-irradiation) | HR-deficient Cancer Cells | This compound + X-ray Irradiation | Significant increase in residual DSBs | [7] |

| Cytotoxicity of X-ray Irradiation | HR-deficient Cancer Cells | This compound + X-ray Irradiation | Enhanced cytotoxicity | [7] |

| Tumor Growth | Subcutaneous Lewis Lung Cancer in Mice | This compound (20 and 50 mg/kg, post-irradiation) | Relatively lower tumor weight, but not a significant diminishment of radiation-induced inhibition of tumor growth | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The methodologies employed in the cited studies share common frameworks, which are detailed below.

Animal Models and Tumor Induction

-

Animal Strains: C57BL/6 mice and BALB/c nude mice are commonly used.[6][9]

-

Cell Lines: Lewis mouse lung carcinoma (LLC) and A549 human lung cancer cells are subcutaneously injected to establish tumor models.[6][12]

-

Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., approximately 100 mm³) before the initiation of treatment.[6][12]

Radiotherapy Administration

-

Irradiation Source: An X-ray unit (e.g., ISOVOLT Titan-320) is typically used, with specific parameters (e.g., 200 kV, 15 mA, with filtration).[12]

-

Dosage and Fractionation: Protocols vary, including fractionated radiotherapy (e.g., daily doses of 6 Gy for 5 days) or single high-dose challenges (e.g., 10 Gy).[4][6] The dose rate is controlled (e.g., ~1.0 Gy/min).[13]

-

Targeting: Irradiation is localized to the tumor site or a larger area, such as the thorax, depending on the study's focus (e.g., tumor response vs. lung injury).[9][11]

This compound Administration

-

Route of Administration: Intraperitoneal (i.p.) injection is the standard route.[4][9]

-

Timing: this compound is administered either shortly before (pre-irradiation, 5-10 min) or immediately after (post-irradiation, within 5 min) each radiation exposure.[4][9]

Endpoint Analysis

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.[11]

-

Tissue Collection: At the study endpoint (e.g., 30 days), mice are euthanized, and tumors, lungs, and blood/serum are collected for analysis.[9][11]

-

Western Blot Analysis: Used to quantify the expression of proteins such as SOD1, SOD2, 53BP1, caspase 3, NF-κB, TGF-β, pSmad2, and PARP.[5][9][12]

-

ELISA: Employed to measure the levels of cytokines and chemokines (e.g., 8-OHdG, TGF-β, IL-1β, IL-6, CCL8) in serum or tissue lysates.[9]

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize and quantify markers of DNA damage (γ-H2AX foci) and apoptosis (e.g., TUNEL staining) within tumor or lung tissue sections.[6][12]

Conclusion and Future Directions

This compound presents a compelling profile as an adjunct to radiotherapy, with a sophisticated mechanism that differentiates between malignant and non-malignant tissues. Its ability to protect normal tissues from radiation-induced toxicity while enhancing tumor cell killing addresses a critical challenge in radiation oncology. The PARP inhibitory function, particularly, opens avenues for its use in combination with radiotherapy for HR-deficient tumors, a strategy that has shown significant promise with other PARP inhibitors.

Future research should focus on elucidating the precise molecular interactions that govern this compound's differential effects in tumor versus normal cells. Further clinical evaluation is warranted to translate these promising preclinical findings into effective therapeutic strategies for cancer patients undergoing radiotherapy. The optimization of dosing and timing relative to radiation exposure will be crucial for maximizing its therapeutic index.

References

- 1. The potential benefits of this compound to protect against radiation-induced injury in hematopoietic stem/progenitor cells with relative low dose exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]

- 9. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Nicaraven as a Hydroxyl Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nicaraven, a potent hydroxyl radical scavenger, and its neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. The document elucidates the core mechanism of this compound as a direct scavenger of hydroxyl radicals, supported by experimental evidence. Detailed methodologies for key in vivo and in vitro experiments are presented to facilitate reproducibility and further investigation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the putative signaling pathways influenced by this compound's antioxidant activity and the experimental workflows using Graphviz diagrams, offering a deeper understanding of its mechanism of action and therapeutic potential.

Introduction

Reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), are major contributors to cellular damage in a variety of pathological conditions, including cerebral ischemia-reperfusion injury, neurodegenerative diseases, and radiation-induced tissue damage.[1] The hydroxyl radical can indiscriminately oxidize essential biomolecules such as lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein dysfunction, and DNA damage, ultimately culminating in cell death.[2]

This compound, chemically known as (±)-N,N'-propylenedinicotinamide, is a synthetic, water-soluble compound that has demonstrated significant efficacy as a hydroxyl radical scavenger.[1][3] Its neuroprotective properties have been primarily investigated in the context of ischemic stroke, where it has been shown to reduce infarct volume and brain edema.[1][3] This guide delves into the technical aspects of this compound's function, presenting the underlying experimental data and methodologies for a scientific audience engaged in drug discovery and development.

Mechanism of Action: Hydroxyl Radical Scavenging

The primary mechanism of action of this compound is its ability to directly scavenge hydroxyl radicals. This has been demonstrated in various experimental settings.

Direct Radical Scavenging

Electron Spin Resonance (ESR) spectroscopy is a key technique used to directly detect and quantify free radicals. In the presence of a spin trapping agent like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), hydroxyl radicals form a stable DMPO-OH adduct, which produces a characteristic ESR signal.[4][5] Studies have shown that this compound effectively reduces the intensity of this signal in a dose-dependent manner, confirming its potent hydroxyl radical scavenging activity.[1] This indicates that this compound directly interacts with and neutralizes hydroxyl radicals, thereby preventing their damaging effects on cellular components.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a hydroxyl radical scavenger and a neuroprotective agent.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is a widely used and well-standardized method to mimic focal cerebral ischemia seen in human stroke.[6][7]

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂.[6]

-

Surgical Procedure (Intraluminal Suture Method):

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.[6]

-

The ECA is ligated and dissected.

-

A 4-0 nylon monofilament suture with a silicon-coated tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

-

Occlusion is typically maintained for a period of 60 to 120 minutes, after which the suture is withdrawn to allow for reperfusion.[7][8]

-

-

This compound Administration: this compound can be administered intravenously as a continuous infusion, for example, at doses of 20 mg/kg/hour or 60 mg/kg/hour, either before or immediately after the induction of ischemia.[1]

Evaluation of Cerebral Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume in the brain.[9][10][11]

-

Brain Extraction and Slicing: 24 to 48 hours post-MCAO, animals are euthanized, and their brains are rapidly removed. The brains are then chilled (e.g., at -20°C for 20 minutes) to facilitate slicing.[9][10] Coronal brain slices of 2 mm thickness are prepared using a brain matrix.[10]

-

Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated in the dark at 37°C for 15-30 minutes.[9][10]

-

Fixation: After staining, the slices are fixed in a 4% paraformaldehyde or 10% formalin solution.[9][10]

-

Image Analysis: Viable tissue is stained red by the enzymatic reduction of TTC by dehydrogenases, while the infarcted tissue remains white.[11] The slices are scanned, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas may be applied.[10]

Assessment of Neurological Deficit

Neurological function is assessed using a battery of behavioral tests. A composite neuroscore is often used, grading various aspects of motor and sensory function.[12][13]

-

Scoring System: A common scoring system, such as the one described by Garcia et al., evaluates spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[12] Scores are typically assigned on a scale, with a higher score indicating better neurological function.

In Vitro Assay: Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy provides direct evidence of radical scavenging.

-

Hydroxyl Radical Generation: Hydroxyl radicals are generated in vitro using a Fenton-like reaction system, such as FeSO₄ and H₂O₂.[4]

-

Spin Trapping: The spin trap DMPO is added to the reaction mixture to trap the short-lived hydroxyl radicals, forming the more stable DMPO-OH adduct.[4][5]

-

ESR Measurement: The ESR spectrum of the DMPO-OH adduct, characterized by a 1:2:2:1 quartet signal, is recorded using an ESR spectrometer.

-

Scavenging Activity Assessment: The experiment is repeated in the presence of varying concentrations of this compound. The reduction in the ESR signal intensity of the DMPO-OH adduct is proportional to the hydroxyl radical scavenging activity of this compound.[1]

Biochemical Assays for Oxidative Stress Markers

-

Lipid Peroxidation (Malondialdehyde - MDA Assay):

-

Brain tissue is homogenized in a suitable buffer (e.g., ice-cold Tris-HCl).

-

The homogenate is mixed with thiobarbituric acid (TBA) and heated.

-

MDA, a product of lipid peroxidation, reacts with TBA to form a colored complex, which is measured spectrophotometrically (typically at 532 nm).[14]

-

-

DNA Oxidation (8-hydroxy-2'-deoxyguanosine - 8-oxo-dG Assay):

-

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx):

-

Brain tissue is homogenized, and the supernatant is used for enzyme activity measurements.

-

Superoxide Dismutase (SOD): Activity is often measured based on its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).[17][18]

-

Catalase (CAT): Activity is determined by measuring the rate of H₂O₂ decomposition, which can be monitored spectrophotometrically at 240 nm.[17][19]

-

Glutathione Peroxidase (GPx): Activity is typically measured by a coupled assay monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase.[17][19]

-

Quantitative Data

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: Effect of this compound on Infarct Volume and Brain Edema in a Rat MCAO Model

| Treatment Group | Dose | Infarct Volume Reduction (%) | Brain Edema Reduction | Reference |

| This compound (Pre-treatment) | 20 mg/kg/hr | 14.7 | - | [1] |

| This compound (Post-treatment) | 20 mg/kg/hr | 12.3 | Significant | [1] |

| This compound (Pre-treatment) | 60 mg/kg/hr | 18.6 (p < 0.05) | - | [1] |

| This compound (Post-treatment) | 60 mg/kg/hr | 20.9 (p < 0.01) | Significant | [1] |

Table 2: Effect of this compound on Oxidative Stress and Apoptosis-Related Markers (Hypothetical Data Based on Known Mechanisms)

| Marker | Ischemia/Reperfusion Control | This compound Treated | Expected Outcome |

| MDA Level (nmol/mg protein) | Increased | Decreased | Reduction in lipid peroxidation |

| 8-oxo-dG Level (ng/mg DNA) | Increased | Decreased | Reduction in oxidative DNA damage |

| SOD Activity (U/mg protein) | Decreased | Increased/Restored | Enhancement of antioxidant defense |

| CAT Activity (U/mg protein) | Decreased | Increased/Restored | Enhancement of antioxidant defense |

| GPx Activity (U/mg protein) | Decreased | Increased/Restored | Enhancement of antioxidant defense |

| Bax/Bcl-2 Ratio | Increased | Decreased | Inhibition of apoptosis |

| Caspase-3 Activity | Increased | Decreased | Inhibition of apoptosis |

Note: This table presents expected outcomes based on the known mechanism of action of hydroxyl radical scavengers and general findings in ischemia-reperfusion injury models. Specific quantitative data for all these markers with this compound treatment needs further dedicated studies.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound, initiated by the scavenging of hydroxyl radicals, are mediated through the modulation of various downstream signaling pathways that are critically involved in cell survival and death.

Putative Neuroprotective Signaling Pathway of this compound

The scavenging of hydroxyl radicals by this compound is hypothesized to mitigate the activation of pro-apoptotic pathways and reduce inflammation. A plausible signaling cascade is depicted below. Ischemia-reperfusion leads to a surge in hydroxyl radicals, which in turn causes mitochondrial dysfunction and the release of cytochrome c. This activates the caspase cascade, leading to apoptosis. Additionally, oxidative stress can activate pro-inflammatory transcription factors like NF-κB. By neutralizing hydroxyl radicals, this compound can prevent these downstream events.

Caption: Putative neuroprotective signaling pathway of this compound in cerebral ischemia-reperfusion injury.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of this compound in an MCAO rodent model.

Caption: Experimental workflow for in vivo evaluation of this compound's neuroprotective effects.

Conclusion

This compound has been established as a potent scavenger of hydroxyl radicals with significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury. The evidence presented in this technical guide, including detailed experimental protocols and quantitative data, supports its mechanism of action in mitigating oxidative stress and subsequent neuronal damage. The illustrated signaling pathways provide a framework for understanding the molecular basis of its therapeutic potential. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for stroke and other conditions mediated by hydroxyl radical-induced damage. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the development of novel neuroprotective agents.

References

- 1. Attenuation of ischemia-reperfusion injury in the rat neocortex by the hydroxyl radical scavenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces programmed cell death by distinct mechanisms according to the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron spin resonance spectroscopic demonstration of the hydroxyl free radical scavenger properties of dimethylaminoethanol in spin trapping experiments confirming the molecular basis for the biological effects of centrophenoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection by ESR of DMPO hydroxyl adduct formation from islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]

- 8. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]

- 10. TTC staining [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. Highly Sensitive 8-OHdG Check ELISA kit: Genox Corporation / OXIDATIVE STRESSMARKERS [genox.com]

- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

Nicaraven's Role in Mitigating Radiation-Induced Lung Injury: A Technical Guide

Executive Summary

Radiation-induced lung injury (RILI), encompassing acute pneumonitis and chronic fibrosis, remains a significant dose-limiting toxicity in thoracic radiotherapy.[1][2] The complex pathophysiology, initiated by radiation-induced DNA damage, involves a cascade of oxidative stress, inflammation, and fibrotic signaling.[2][3] Nicaraven, a potent hydroxyl radical scavenger, has emerged as a promising agent for mitigating RILI.[1][4] This technical guide provides an in-depth review of the mechanisms, experimental protocols, and quantitative data supporting this compound's protective effects. It focuses on its ability to reduce DNA damage and suppress the inflammatory response by downregulating the critical NF-κB and TGF-β/Smad signaling pathways.[1][5]

The Pathophysiology of Radiation-Induced Lung Injury

Exposure of the lungs to ionizing radiation initiates a complex series of biological events. The initial insult is characterized by direct and indirect DNA damage, primarily through the generation of reactive oxygen species (ROS).[3][6] This damage triggers a cellular response leading to apoptosis and the release of damage-associated molecular patterns (DAMPs).[1] These events recruit inflammatory cells, such as macrophages and neutrophils, to the lung tissue.[1][6] Infiltrating and resident immune cells release a host of pro-inflammatory and pro-fibrotic cytokines, with Transforming Growth Factor-beta (TGF-β) identified as a master regulator of the fibrotic process.[1][7] Persistent inflammation and cytokine signaling activate resident fibroblasts, leading to their differentiation into myofibroblasts, excessive extracellular matrix deposition, and ultimately, chronic pulmonary fibrosis.[1][2][7]

This compound: Mechanism of Action in RILI Mitigation

This compound demonstrates a multi-faceted approach to mitigating RILI, targeting key events in its pathogenesis. Its primary functions are rooted in its potent antioxidant and anti-inflammatory properties.[1][8]

3.1 Radical Scavenging and Protection Against DNA Damage As a powerful hydroxyl radical scavenger, this compound's first line of defense is the neutralization of ROS generated by ionizing radiation.[1][4] This action directly reduces oxidative damage to cellular components, most critically DNA.[1] Experimental evidence shows that this compound administration significantly reduces radiation-induced DNA damage, as measured by the formation of γ-H2AX foci in lung tissue cells.[1] This protective effect extends to lung stem cells (Sca-1-positive cells), which are vital for tissue repair and homeostasis.[1]

3.2 Attenuation of the Inflammatory Response A crucial aspect of RILI is the sustained inflammatory cascade.[1][2] this compound effectively suppresses this response by inhibiting two key signaling pathways:

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a primary regulator of the inflammatory response.[1] Radiation activates this pathway, leading to the transcription of numerous pro-inflammatory cytokines. Western blot analyses have confirmed that this compound administration significantly attenuates the radiation-induced upregulation of NF-κB in the lungs.[1][5]

-

TGF-β/Smad Pathway: TGF-β is a critical cytokine that drives both acute inflammation and chronic fibrosis.[1][7] Ionizing radiation activates the TGF-β/Smad signaling cascade.[1] this compound has been shown to downregulate the expression of both TGF-β and its downstream signaling mediator, phosphorylated Smad2 (pSmad2), during the acute phase of RILI.[1][5]

By inhibiting these pathways, this compound significantly reduces the recruitment of inflammatory monocytes (CD11c+) and macrophages (F4/80+) into the irradiated lung tissue.[1]

Key Experimental Evidence and Protocols

The protective effects of this compound have been demonstrated in robust preclinical models. The primary study cited here provides the foundational methodology and quantitative results.[1][5][9]

4.1 Detailed Experimental Protocol

The following protocol was utilized to investigate the effect of this compound on RILI in a murine model.[1][10]

-

Animal Model: 12-week-old male C57BL/6N mice were used.

-

Irradiation Protocol: Mice received thoracic X-ray irradiation at a dose of 6 Gy daily for 5 consecutive days, resulting in a cumulative dose of 30 Gy.

-

Treatment Groups:

-

Control (CON): No irradiation or treatment.

-

Irradiation (IR): Received thoracic irradiation and intraperitoneal injections of a placebo (saline).

-

Irradiation + this compound (IR + N): Received thoracic irradiation and intraperitoneal injections of this compound.

-

-

Drug Administration: this compound (50 mg/kg) or a placebo was injected intraperitoneally within 10 minutes after each radiation exposure.

-

Endpoint Analysis: Mice were euthanized for tissue collection and analysis at two key timepoints:

-

Acute Phase: The day after the fifth and final radiation exposure.

-

Chronic Phase: 100 days after the final radiation exposure.

-

-

Assessment Methods:

-

Immunohistochemistry: Lung tissues were analyzed for DNA damage (γ-H2AX foci) and infiltration of inflammatory cells (CD11c+, F4/80+, CD206+).

-

Western Blot Analysis: Lung tissue lysates were used to quantify the expression of key proteins in the inflammatory and fibrotic pathways (NF-κB, TGF-β, pSmad2).

-

Fibrosis Assessment: Chronic phase lung tissues were analyzed for the expression of α-smooth muscle actin (α-SMA) and collagen deposition to assess the degree of fibrosis.[1][5]

-

4.2 Quantitative Data Summary

The administration of this compound resulted in statistically significant reductions in key markers of inflammation and fibrosis.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Irradiated Lungs (Acute Phase)

| Cell Marker | IR Group (Placebo) | IR + this compound Group | P-value | Source |

|---|---|---|---|---|

| CD11c+ Monocytes (%) | 8.23 ± 0.75 | 4.61 ± 0.65 | < 0.01 | [1] |

| F4/80+ Macrophages (%) | 12.63 ± 1.36 | 8.07 ± 1.38 | < 0.01 | [1] |

Data presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory and Pro-fibrotic Protein Expression (Acute Phase)

| Protein | Observation in IR Group | Observation in IR + this compound Group | Assessment Method | Source |

|---|---|---|---|---|

| NF-κB | Significantly Upregulated | Upregulation effectively attenuated | Western Blot | [1][5] |

| TGF-β | Significantly Upregulated | Upregulation effectively attenuated | Western Blot | [1][5] |

| pSmad2 | Significantly Upregulated | Upregulation effectively attenuated | Western Blot |[1][5] |

Table 3: Effect of this compound on Chronic Phase Fibrotic Markers (100 Days Post-IR)

| Marker | Observation in IR Group | Observation in IR + this compound Group | Assessment Method | Source |

|---|---|---|---|---|

| α-SMA Expression | Significantly Enhanced | Enhancement effectively attenuated | Immunohistochemistry | [1][5] |

| Collagen Deposition | Significantly Increased | Increase effectively attenuated | Histological Staining |[1][5] |

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent mitigator of radiation-induced lung injury. Its dual-action mechanism—scavenging free radicals to reduce initial DNA damage and suppressing the NF-κB and TGF-β/Smad pathways to control subsequent inflammation and fibrosis—positions it as a compelling candidate for clinical development.[1][5] It effectively disrupts the RILI cascade at both the initiation and propagation stages.

Future research should focus on optimizing dosing and administration timing in preclinical tumor-bearing models to ensure that this compound's protective effects on normal tissue do not compromise the therapeutic efficacy of radiotherapy on tumors.[6][11] Further studies are also warranted to explore its potential in combination with other radioprotective agents and to translate these promising preclinical findings into clinical trials for patients undergoing thoracic radiotherapy.

References

- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of radiation-induced lung injury, from mechanism to treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf-2 as a novel target in radiation induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crossed Pathways for Radiation-Induced and Immunotherapy-Related Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Nicaraven: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy of Nicaraven, a potent hydroxyl radical scavenger. The following sections detail the experimental protocols employed in key studies, present quantitative data in a structured format for comparative analysis, and illustrate the signaling pathways and experimental workflows involved.

Anti-Inflammatory Efficacy in Endothelial Cells

This compound has demonstrated significant anti-inflammatory effects by inhibiting endothelial activation. Studies have shown its ability to suppress the expression of adhesion molecules and pro-inflammatory cytokines induced by Tumor Necrosis Factor-alpha (TNFα).

Experimental Protocols

1.1.1. Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium. For experimentation, cells were pre-treated with varying concentrations of this compound for a specified duration before being stimulated with TNFα to induce an inflammatory response.

1.1.2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from HUVECs using standard protocols. The expression levels of genes encoding for adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines (MCP-1, TNFα, IL-1β, IL-6, IL-8) were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene, such as GAPDH.

1.1.3. Western Blot Analysis: Protein levels of VCAM-1, ICAM-1, and components of the NF-κB signaling pathway (p-p65, p-IκBα, p-IKKα/β) were assessed by Western blot. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

1.1.4. Monocyte Adhesion Assay: Fluorescently labeled monocytes were added to a monolayer of TNFα-stimulated HUVECs (with or without this compound pre-treatment). After an incubation period, non-adherent cells were washed away, and the number of adherent monocytes was quantified by fluorescence microscopy.

1.1.5. Measurement of Nitric Oxide (NO) Production: NO levels in the cell culture supernatant were measured using the Griess reagent assay, as an indicator of endothelial function.

Data Presentation

| Biomarker | Treatment | Result | Reference |

| mRNA Expression | |||

| VCAM-1, ICAM-1, E-selectin | TNFα + this compound | Suppressed expression | [1][2][3] |

| MCP-1, TNFα, IL-1β, IL-6, IL-8 | TNFα + this compound | Suppressed expression | [1][2] |

| Protein Expression | |||

| VCAM-1, ICAM-1 | TNFα + this compound | Reduced protein levels | [1][2] |

| p-p65, p-IκBα, p-IKKα/β | TNFα + this compound | Suppressed phosphorylation | [1][2] |

| Cellular Function | |||

| Monocyte Adhesion | TNFα + this compound | Inhibited | [1][2] |

| Endothelial Nitric Oxide Synthase (eNOS) | This compound | Upregulated | [1][2] |

| Nitric Oxide (NO) | This compound | Increased levels | [1][2] |

Signaling Pathway

The anti-inflammatory effects of this compound in endothelial cells are primarily mediated through the suppression of the NF-κB signaling pathway.

Radioprotective Efficacy in Lung Injury Models

Preclinical studies have demonstrated this compound's potential in mitigating radiation-induced lung injury (RILI). Its protective effects are attributed to the downregulation of inflammatory and fibrotic pathways.

Experimental Protocols

2.1.1. Animal Model: C57BL/6N mice were subjected to thoracic irradiation to induce lung injury. A subcutaneous tumor model using Lewis lung cancer cells was also established in some studies to evaluate the effects in a tumor-bearing state.[4][5]

2.1.2. This compound Administration: this compound was administered intraperitoneally at various doses (e.g., 20, 50, 100 mg/kg) either before or after irradiation.[4][5][6]

2.1.3. Tissue Collection and Analysis: At specified time points post-irradiation, mice were sacrificed, and lung tissues and serum were collected for analysis.

2.1.4. Enzyme-Linked Immunosorbent Assay (ELISA): Levels of cytokines and other biomarkers (e.g., TGF-β, IL-1β, 8-OHdG, CCL8) in serum and lung homogenates were quantified by ELISA.[7]

2.1.5. Western Blot Analysis: Expression of proteins involved in DNA damage (53BP1), apoptosis (Caspase 3), oxidative stress (SOD1, SOD2), and fibrosis (α-SMA, Collagen I) were analyzed by Western blot.[7]

2.1.6. Immunohistochemistry: Recruitment of inflammatory cells (e.g., macrophages, neutrophils) into the lung tissue was assessed by immunohistochemical staining.

Data Presentation

| Model | Parameter | Treatment | Outcome | Reference |

| Radiation-Induced Lung Injury (RILI) in Mice | ||||

| Lung Weight | Post-irradiation this compound | Significantly lower than placebo | [7] | |

| Serum CCL8 | This compound | Significantly decreased | [4] | |

| Lung TGF-β | Post-irradiation this compound (20 mg/kg) | Effectively attenuated | [7] | |

| Lung IL-1β | Post-irradiation this compound (20 or 50 mg/kg) | Significantly decreased | [7] | |

| Lung SOD2 | Post-irradiation this compound (20 mg/kg) | Effectively decreased | [4] | |

| Lung 53BP1 (DNA damage) | Post-irradiation this compound | Slightly decreased expression | [7] | |

| Lung Caspase 3 (apoptosis) | Post-irradiation this compound | Partially decreased expression | [7] | |

| Lung α-SMA (fibrosis) | Post-irradiation this compound | Partially decreased expression | [7] | |

| Lung Collagen I (fibrosis) | Post-irradiation this compound | Partially decreased expression | [7] |

Signaling Pathways

This compound mitigates radiation-induced lung injury by suppressing both the NF-κB and TGF-β/Smad signaling pathways.

Hydroxyl Radical Scavenging and Neuroprotection

This compound is recognized as a potent scavenger of hydroxyl radicals, a property that underlies its neuroprotective effects in models of ischemia-reperfusion injury.

Experimental Protocols

3.1.1. In Vitro Radical Scavenging Assays: The direct free radical scavenging activity of this compound against superoxide and hydroxyl radicals was measured using Electron Spin Resonance (ESR).[8] The inhibitory effect on radical-promoted damage to various molecules (benzoate, deoxyribose, amino acids) was assessed fluorophotometrically.[8]

3.1.2. In Vitro Cell Injury Model: NIH3T3 cells were exposed to ferrous sulphate to induce cellular injury. The protective effect of this compound was evaluated by adding it to the cell culture after the induction of injury.[8]

3.1.3. Myocardial Preservation-Reperfusion Injury Model: Isolated rabbit hearts were subjected to preservation and reperfusion to model ischemic injury. The efficacy of this compound in improving cardiac functional recovery (e.g., coronary flow, cardiac output) was assessed.[9]

3.1.4. Splanchnic Artery Occlusion-Reperfusion Injury Model: In this in vivo model, this compound was administered intravenously to assess its ability to reduce neutrophil infiltration and histological damage in the splanchnic circulation.[10]

Data Presentation

| Model | Parameter | Treatment | Outcome | Reference |

| In Vitro Assays | ||||

| Superoxide and Hydroxyl Radicals | This compound | Dose-dependent scavenging | [8] | |

| Ferrous Sulphate-Induced Cell Injury | This compound | Significant inhibition of cellular injury | [8] | |

| Ischemia-Reperfusion Models | ||||

| Myocardial P/R Injury | Cardiac Output, Aortic Flow, Coronary Flow | This compound | Significantly improved recovery | [9] |

| Splanchnic Artery Occlusion-Reperfusion | Neutrophil Infiltration, Histological Damage | This compound (100 mg/kg i.v.) | Reduced | [10] |

Experimental Workflow

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyl radical scavenging effect of this compound in myocardial and coronary endothelial preservation and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicaraven's Efficacy in Accelerating Hematopoietic Stem Cell Recovery Post-Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the radioprotective effects of Nicaraven on hematopoietic stem cells (HSCs) following irradiation. It synthesizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in hematology, radiation biology, and drug development.

Executive Summary

Ionizing radiation poses a significant threat to the hematopoietic system, with the depletion of HSCs being a primary cause of morbidity and mortality. This compound, a hydroxyl radical scavenger, has demonstrated considerable efficacy in mitigating radiation-induced damage to HSCs.[1][2] Studies show that post-irradiation administration of this compound significantly enhances the recovery of the hematopoietic compartment. This is achieved by increasing the number of hematopoietic stem and progenitor cells, improving their functionality, reducing DNA damage, and modulating inflammatory responses.[1][3] The underlying mechanism is attributed to its dual anti-oxidative and anti-inflammatory properties, positioning this compound as a promising agent for mitigating the adverse effects of radiotherapy and accidental radiation exposure.[1][2]

Quantitative Effects of this compound on Hematopoietic Recovery

The administration of this compound following radiation exposure has been shown to produce significant quantitative improvements in key hematopoietic parameters. The data presented below is summarized from studies in a murine model (C57BL/6 mice) subjected to a total of 5 Gy of γ-radiation (1 Gy/day for 5 days) and treated with this compound (100 mg/kg/day) or a placebo.[1][3]

Table 1: Effect of this compound on Peripheral Blood and Bone Marrow Cell Counts

| Parameter | Placebo Group | This compound Group | P-value | Fold Change (this compound vs. Placebo) |

| Peripheral Blood Nucleated Cells (/ml) | ~1.6 x 10^5 | ~3.2 x 10^5 | p = 0.041 | ~2.0 |

| Bone Marrow c-kit+ Cells (%) | ~1.5% | ~3.0% | p = 0.002 | ~2.0 |

| Bone Marrow CD34+ Cells (%) | ~1.2% | ~2.5% | p = 0.002 | ~2.1 |

Data extracted from studies where measurements were taken 2 days after the final radiation exposure.[3]

Table 2: Functional and Genomic Integrity of Bone Marrow Cells

| Parameter | Placebo Group | This compound Group | P-value |

| Total Colony Forming Units (CFUs) | ~120 colonies | ~200 colonies | p = 0.004 |

| Cells with 53BP1 Foci (DNA Damage) (%) | ~25% | ~12% | p = 0.002 |

CFU data represents the total number of colonies formed from bone marrow mononuclear cells. 53BP1 foci are markers for DNA double-strand breaks.[4]

Table 3: Modulation of Inflammatory Cytokines in Plasma

| Cytokine | Placebo Group (pg/ml) | This compound Group (pg/ml) | P-value |

| Interleukin-6 (IL-6) | ~250 | ~100 | p = 0.002 |

| Tumor Necrosis Factor-alpha (TNF-α) | ~120 | ~60 | p = 0.002 |

Cytokine levels were measured by ELISA in plasma collected 2 days after the last radiation treatment.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the primary literature.[1][3][4]

Animal Model and Irradiation Protocol

-

Animal Model: C57BL/6 mice.

-

Irradiation Regimen: Mice were subjected to whole-body γ-ray radiation at a dose of 1 Gy per day for 5 consecutive days, resulting in a total exposure of 5 Gy.[1]

-

This compound Administration: this compound was administered via intraperitoneal injection at a dose of 100 mg/kg/day shortly after each radiation exposure. The control group received a saline placebo.[2]

-

Sample Collection: Two days after the final radiation treatment, mice were sacrificed for the collection of urine, blood, and bone marrow cells for subsequent analysis.[1]

Hematopoietic Stem and Progenitor Cell Analysis

-

Cell Preparation: Bone marrow mononuclear cells were isolated from the femurs and tibias of the mice.

-

Flow Cytometry: The percentages of c-kit+ and CD34+ cells within the bone marrow mononuclear cell population were determined using flow cytometry with fluorescently labeled antibodies specific to these cell surface markers.

Colony-Forming Unit (CFU) Assay

-

Cell Culture: Freshly isolated bone marrow mononuclear cells were mixed into a methylcellulose-based complete medium.

-

Incubation: The cell mixture was incubated for 9 days to allow for the formation of hematopoietic colonies.

-

Colony Identification and Counting: Different types of colonies, such as CFU-GEMM (colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte), CFU-M (colony-forming unit-macrophage), CFU-GM (colony-forming unit-granulocyte, macrophage), and BFU-E (burst-forming unit-erythroid), were identified and counted under a microscope. Colonies consisting of more than 50 cells were included in the total count.[4]

DNA Damage Assessment (53BP1 Foci Immunostaining)

-

Cell Culture: Bone marrow cells were seeded in 4-well culture slides and cultured for 7 days.

-

Immunostaining: The cells were fixed and stained with an anti-53BP1 antibody to visualize DNA double-strand breaks.

-

Analysis: The percentage of cells exhibiting 53BP1 foci within their nuclei was quantified to assess the level of DNA damage.[4]

Cytokine Level Measurement (ELISA)

-

Sample Preparation: Plasma was collected from blood samples.

-

ELISA: The concentrations of the inflammatory cytokines IL-6 and TNF-α in the plasma were measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

Visualized Mechanisms and Pathways

The radioprotective effect of this compound on hematopoietic stem cells is multifaceted, involving direct radical scavenging and, more significantly, the modulation of inflammatory signaling pathways that are detrimental to HSC survival and function post-irradiation.

References

- 1. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potential benefits of this compound to protect against radiation-induced injury in hematopoietic stem/progenitor cells with relative low dose exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]

- 4. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]

The Potential of Nicaraven in Mitigating Radiotherapy-Induced Normal Tissue Injury: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by collateral damage to healthy tissues, leading to a range of debilitating side effects. The development of effective radioprotectants is therefore a critical unmet need. This technical guide explores the accumulating preclinical evidence for Nicaraven, a potent hydroxyl radical scavenger, as a promising agent for mitigating radiotherapy-induced normal tissue injury. We delve into its multifaceted mechanism of action, which extends beyond free radical scavenging to encompass significant anti-inflammatory and DNA damage repair modulatory effects. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the signaling pathways implicated in this compound's protective effects, offering a valuable resource for researchers and professionals in the field of radiation oncology and drug development.

Introduction

Ionizing radiation, the primary modality of radiotherapy, induces its cytotoxic effect on cancer cells predominantly through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[1] However, this process is not tumor-specific and invariably affects surrounding healthy tissues. The clinical manifestations of such damage include mucositis, dermatitis, pneumonitis, and hematopoietic suppression, which can severely impact a patient's quality of life and may necessitate dose limitations or interruptions in treatment.

This compound, a synthetic hydroxyl radical scavenger, has emerged as a candidate for radioprotection.[2] Its therapeutic potential is underscored by a growing body of preclinical research demonstrating its ability to selectively protect normal tissues from radiation-induced injury without compromising the anti-tumor efficacy of radiotherapy.[3][4] This guide synthesizes the current understanding of this compound's radioprotective properties, with a focus on the underlying molecular mechanisms and experimental evidence.

Mechanism of Action

This compound's protective effects against radiation damage are multifactorial, involving direct scavenging of free radicals, modulation of inflammatory signaling pathways, and enhancement of DNA repair processes in normal cells.

Free Radical Scavenging

The primary and most well-established mechanism of this compound is its ability to directly scavenge hydroxyl radicals, one of the most damaging ROS generated by the radiolysis of water.[5] Electron spin resonance studies have confirmed the dose-dependent scavenging of both superoxide and hydroxyl radicals by this compound.[5] By neutralizing these highly reactive species, this compound can prevent the initial oxidative damage to critical cellular macromolecules, including DNA, lipids, and proteins.

Anti-inflammatory Effects

Recent studies have highlighted that this compound's radioprotective effects are also significantly mediated by its potent anti-inflammatory properties.[6][7] Radiotherapy induces a sterile inflammatory response in normal tissues, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines, which contributes to both acute and chronic radiation-induced toxicities.

This compound has been shown to mitigate radiation-induced lung injury by downregulating the NF-κB (nuclear factor kappa B) and TGF-β/Smad signaling pathways .[6] It effectively reduces the radiation-induced recruitment of macrophages and neutrophils into the lungs.[2][6] Furthermore, administration of this compound has been associated with decreased plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α.[7]

Modulation of DNA Damage and Repair

Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most lethal.[1][6] While this compound does not appear to interfere with radiation-induced tumor cell killing, it has been shown to decrease DNA damage in healthy tissues.[7][8] Specifically, post-radiation administration of this compound has been found to reduce DNA damage in hematopoietic stem/progenitor cells.[7] Some evidence also suggests that this compound may enhance the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency, potentially by increasing the number of residual DSBs 24 hours after irradiation in these specific cancer cells.[9][10]

The interplay of these mechanisms is crucial for this compound's overall radioprotective effect.

Caption: Logical relationship of this compound's multifaceted mechanism of action.

Preclinical Efficacy Data

Numerous preclinical studies, primarily in murine models, have provided quantitative data supporting the efficacy of this compound in reducing radiotherapy-induced side effects across various tissues.

Hematopoietic System

The hematopoietic system is highly sensitive to radiation. This compound has demonstrated significant protective effects on hematopoietic stem/progenitor cells (HSPCs).

| Parameter | Model | Radiation Dose | This compound Treatment | Key Findings | Reference |

| HSPC Number | C57BL/6 Mice | 5 Gy (1 Gy/day for 5 days) | 50 mg/kg IP post-irradiation | Significantly increased number of HSPCs. | [7] |

| HSPC Colony Forming Capacity | C57BL/6 Mice | 5 Gy (1 Gy/day for 5 days) | 50 mg/kg IP post-irradiation | Improved colony-forming capacity of HSPCs. | [7] |

| DNA Damage in HSPCs | C57BL/6 Mice | 5 Gy (1 Gy/day for 5 days) | 50 mg/kg IP post-irradiation | Decreased DNA damage in HSPCs. | [7] |

| c-kit+ Stem/Progenitor Cells | C57BL/6 Mice | 1.5 Gy (50 mGy/day for 30 days) | This compound IP before irradiation | Increased number of c-kit+ cells in bone marrow and peripheral blood (recovery of 60-90%). | [11] |

Radiation-Induced Lung Injury (RILI)

RILI is a common and serious complication of thoracic radiotherapy. This compound has shown promise in mitigating this condition.

| Parameter | Model | Radiation Dose | This compound Treatment | Key Findings | Reference |

| Inflammatory Cell Infiltration | C57BL/6N Mice | 30 Gy (6 Gy/day for 5 days) | 50 mg/kg IP post-irradiation | Significantly reduced recruitment of CD11c+ monocytes and F4/80+ macrophages. | [6] |

| Lung Weight | Tumor-bearing C57BL/6N Mice | Thoracic Irradiation | 20, 50, 100 mg/kg IP post-irradiation | Significantly lower lung weights in mice receiving post-irradiation this compound compared to placebo. | [2] |

| TGF-β, IL-1β, SOD2 Levels in Lungs | Tumor-bearing C57BL/6N Mice | Thoracic Irradiation | 20 mg/kg IP post-irradiation | Effectively decreased the levels of these markers. | [12][13] |

| CCL8 in Serum | Tumor-bearing C57BL/6N Mice | Thoracic Irradiation | 20, 50, 100 mg/kg IP pre- or post-irradiation | Significantly decreased level of CCL8. | [12] |

Intestinal Injury

The intestinal epithelium is another highly radiosensitive tissue. Studies with the related compound Edaravone have shown protective effects.

| Parameter | Model | Radiation Dose | Edaravone Treatment | Key Findings | Reference |

| Intestinal Colony-Forming Ability | C3H/HeNSlc Mice | 15 Gy single dose | 100 mg/kg IP 30 min before irradiation | Significantly higher intestinal colony-forming ability. | [3] |

| Apoptotic Cells in Villi | C3H/HeNSlc Mice | 15 Gy single dose | 100 mg/kg IP 30 min before irradiation | Significantly lower number of cleaved caspase-3 positive cells. | [3] |

Brain Necrosis

A clinical trial with Edaravone has suggested benefits in treating radiation-induced brain necrosis.

| Parameter | Population | Radiation | Edaravone Treatment | Key Findings | Reference |

| Edema Volume Reduction | Patients with nasopharyngeal carcinoma | Post-radiotherapy | Edaravone + Steroids | 55.6% of Edaravone-treated patients showed edema decrease ≥25% vs. 35.4% in control. | [14] |

| Neurologic Symptom Improvement | Patients with nasopharyngeal carcinoma | Post-radiotherapy | Edaravone + Steroids | 61.1% of Edaravone-treated patients reported improvement vs. 38.5% in control. | [14] |

Experimental Protocols

The following sections outline the typical methodologies employed in preclinical studies evaluating this compound's radioprotective effects.

Animal Models

-

Strain: C57BL/6N or C3H/HeNSlc mice are commonly used.[3][6]

-

Tumor Models: For studies assessing the impact on tumor radiotherapy, subcutaneous tumor models are established, for example, by injecting Lewis lung cancer cells into the back of the chest.[2][12]

-

Housing: Animals are housed in pathogen-free conditions with a controlled light-dark cycle and ad libitum access to food and water.[2]

Irradiation Protocol

-

Radiation Source: X-ray irradiators are typically used, delivering radiation at a specified dose rate (e.g., 1.0084 Gy/min).[15]

-

Dosing Regimens:

-

Fractionated Doses: To mimic clinical radiotherapy, fractionated doses are often delivered (e.g., 6 Gy/day for 5 consecutive days for a cumulative dose of 30 Gy for RILI studies).[6]

-

Single High Dose: For acute injury models, a single high dose may be administered (e.g., 15 Gy for intestinal injury).[3]

-

-

Targeting: Irradiation can be targeted to specific areas (e.g., thoracic irradiation for RILI) or delivered as total body irradiation (TBI).[6][8]

This compound Administration

-

Doses: Doses typically range from 20 mg/kg to 100 mg/kg.[2][12]

-

Route: Intraperitoneal (IP) injection is the most common route of administration.[2][6]

-

Timing: The timing of administration is a critical variable. Studies have compared pre-irradiation (5-30 minutes before) and post-irradiation (within 5-10 minutes after) administration.[2][3] Current evidence suggests that post-irradiation administration, particularly at lower doses (e.g., 20 mg/kg), is effective for attenuating side effects.[12][13]

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Endpoint Evaluation

-

Histopathology: Tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess structural damage and inflammatory cell infiltration.

-

Immunohistochemistry (IHC): Used to detect specific cell types (e.g., CD11c+ monocytes, F4/80+ macrophages) or markers of cellular processes like apoptosis (e.g., cleaved caspase-3).[3][6]

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of cytokines (e.g., TGF-β, IL-1β, IL-6, CCL8) and markers of oxidative stress (e.g., 8-OHdG) in serum or tissue homogenates.[2][12]

-

Cell Viability and Function Assays: Colony formation assays are used to assess the functional capacity of stem cells, such as HSPCs or intestinal stem cells.[3][7]

-

Western Blotting: To measure the expression levels of proteins involved in signaling pathways (e.g., NF-κB, Smad proteins) and cellular responses (e.g., SOD1, SOD2, caspase 3).[15]

Key Signaling Pathways

NF-κB and TGF-β/Smad Pathways

Radiation exposure activates the NF-κB pathway, a key regulator of inflammation.[6] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Similarly, the TGF-β/Smad pathway, a critical driver of fibrosis (a late effect of radiotherapy), is also activated. This compound has been shown to downregulate the expression of key components of both pathways, thereby suppressing the inflammatory and fibrotic responses to radiation.[6]

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a selective radioprotector for normal tissues. Its multifaceted mechanism, combining potent hydroxyl radical scavenging with significant anti-inflammatory effects, makes it a compelling candidate for clinical development. A key advantage highlighted in several studies is its ability to protect healthy cells without compromising the therapeutic effect of radiation on tumors.[4][16][17]

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to confirm the preclinical findings in human patients and to establish optimal dosing and administration schedules. A phase I-II clinical trial in esophageal cancer patients is reportedly planned.[15]

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to benefit from this compound treatment would be highly valuable.

-

Combination Therapies: Investigating the synergistic effects of this compound with other radioprotective or radiosensitizing agents could lead to improved therapeutic ratios.

References

- 1. Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and radioprotective effects of novel hybrid compounds containing edaravone analogue and 3‐n‐butylphthalide ring‐opening derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. The potential benefits of this compound to protect against radiation-induced injury in hematopoietic stem/progenitor cells with relative low dose exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of edaravone on radiation-induced brain necrosis in patients with nasopharyngeal carcinoma after radiotherapy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 16. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Pathways of Nicaraven

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicaraven is a potent free radical scavenger with significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core antioxidant pathways of this compound, detailing its mechanisms of action, supported by quantitative data from preclinical studies. The primary focus is on its direct scavenging of hydroxyl and superoxide radicals and its modulatory effects on key inflammatory signaling pathways, including NF-κB and TGF-β/Smad. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies and visual representations of the underlying molecular pathways to facilitate further investigation and application of this compound.

Direct Antioxidant Activity: Free Radical Scavenging

This compound's primary antioxidant mechanism is its ability to directly scavenge harmful reactive oxygen species (ROS). Electron Spin Resonance (ESR) spectroscopy studies have demonstrated its dose-dependent efficacy in neutralizing both hydroxyl (•OH) and superoxide (O₂•⁻) radicals[1].

Hydroxyl Radical Scavenging

This compound is a particularly potent scavenger of the highly reactive hydroxyl radical[1][2][3]. Studies suggest that this compound inhibits the formation of hydroxyl radicals themselves, rather than degrading the spin adduct of DMPO with the hydroxyl radical[1]. Its inhibitory effect on hydroxyl radical-promoted damage to biomolecules is comparable to that of mannitol[1]. In models of myocardial and coronary endothelial preservation and reperfusion injury, this compound's hydroxyl radical scavenging activity has been shown to improve coronary endothelial and myocardial function[2].

Superoxide Radical Scavenging

In addition to hydroxyl radicals, this compound also exhibits a dose-dependent scavenging effect on superoxide radicals, as demonstrated by ESR studies[1]. This activity contributes to its overall antioxidant capacity by reducing the cellular burden of this key ROS.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant and protective effects by modulating intracellular signaling pathways critically involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In a model of radiation-induced lung injury, this compound administration effectively attenuated the radiation-induced upregulation of NF-κB[4][5]. Mechanistically, this compound prevents the phosphorylation of key components of the NF-κB pathway, including NF-κB p65, IκBα, and IκB kinase (IKK)α/β. This inhibition stabilizes IκBα and prevents the translocation of the active p65 subunit from the cytosol to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Downregulation of the TGF-β/Smad Signaling Pathway

This compound also mitigates inflammatory and fibrotic processes by downregulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. In preclinical models, this compound administration significantly attenuated the radiation-induced upregulation of TGF-β and the phosphorylation of Smad2 (pSmad2)[4][5]. By inhibiting this pathway, this compound can reduce the activation of fibroblasts and the subsequent deposition of collagen, which are hallmarks of tissue fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in a preclinical model of radiation-induced lung injury[4].

Table 1: Effect of this compound on Radiation-Induced DNA Damage and Inflammatory Cell Infiltration

| Parameter | Control Group | Radiation Group | Radiation + this compound Group |

| γ-H2AX-positive cells (%) | - | 16.27 ± 2.05 | 7.13 ± 0.91 |

| CD11c+ monocytes (%) | - | 8.23 ± 0.75 | 4.61 ± 0.65 |

| F4/80+ macrophages (%) | - | 12.63 ± 1.36 | 8.07 ± 1.38 |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | Radiation Group | Radiation + this compound Group |

| NF-κB Expression | Significantly Enhanced | Effectively Attenuated |

| Total IκBα Expression | Significantly Decreased | Effectively Attenuated |

| TGF-β Expression | Significantly Upregulated | Effectively Attenuated |

| pSmad2 Expression | Significantly Upregulated | Effectively Attenuated |

Experimental Protocols

Electron Spin Resonance (ESR) for Free Radical Scavenging

Objective: To determine the direct free radical scavenging activity of this compound.

Methodology:

-

Radical Generation: Hydroxyl radicals are typically generated via a Fenton-like reaction (e.g., FeSO₄ + H₂O₂) or UV photolysis of hydrogen peroxide. Superoxide radicals can be generated using a hypoxanthine-xanthine oxidase system.

-

Spin Trapping: A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is used to form a stable radical adduct that can be detected by ESR.

-

ESR Spectroscopy: The ESR spectrometer is set to detect the characteristic signal of the DMPO-radical adduct.

-

Scavenging Assay: The assay is performed in the absence (control) and presence of varying concentrations of this compound.

-

Data Analysis: The decrease in the ESR signal intensity in the presence of this compound is measured to determine its scavenging activity. The results are often expressed as a percentage of inhibition or as an IC₅₀ value (the concentration of the scavenger that reduces the radical signal by 50%).

Western Blot Analysis for Signaling Pathway Proteins